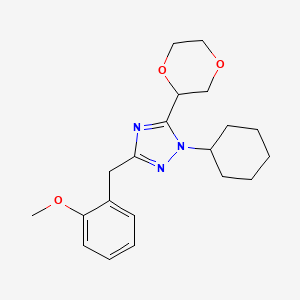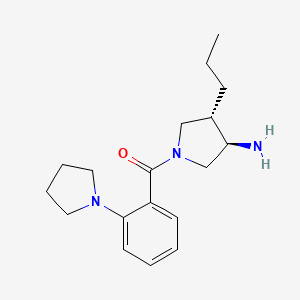![molecular formula C18H29N5O3 B5643874 2-{2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-morpholin-4-ylpyrimidin-5-yl}-2-methylpropanoic acid](/img/structure/B5643874.png)
2-{2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-morpholin-4-ylpyrimidin-5-yl}-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a chemically complex molecule, potentially related to various fields of medicinal chemistry and material science. Its structure suggests it could be involved in specific receptor targeting or as a part of a larger synthetic pathway for developing novel compounds with unique physical and chemical properties.
Synthesis Analysis
Research in the area of synthesis often involves creating novel compounds that can inhibit specific biological targets or possess unique physical properties. For instance, a study by Xu et al. (2014) on the synthesis of thiopyrano [4,3-d] pyrimidine derivatives from dimethyl 3,3'-thiodipropanoate highlights the complexity and the multistep nature of chemical synthesis that could be relevant to synthesizing the compound (Xu et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the interaction of compounds with biological targets. For example, the work by Mironova et al. (2012) on the crystal structure of a complex molecule showcases the detailed analysis required to understand how structural features contribute to the compound's properties and behavior (Mironova et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are defined by its functional groups and molecular structure. Research by Schmidt et al. (2007) on the reactions of pentafluoropyridine with various nucleophiles to form hetarenium salts provides insights into the types of chemical reactions complex molecules can undergo, which could be relevant to understanding the reactivity of the compound (Schmidt et al., 2007).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for its application in various fields. While specific studies on the physical properties of the compound were not found, research methodologies like those employed by Orozco et al. (2009) in analyzing hydrogen-bonded structures provide a framework for analyzing physical properties (Orozco et al., 2009).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemicals, and stability, play a crucial role in determining a compound's applications. The study by Lamphon et al. (2004) on the synthesis and reactivity of thiazolopyridines with morpholin-4-yl moieties offers insights into the chemical behavior that could be similar to the compound , particularly regarding its reactivity and potential applications (Lamphon et al., 2004).
Propriétés
IUPAC Name |
2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-morpholin-4-ylpyrimidin-5-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-18(2,16(24)25)14-11-19-17(23-6-5-13(12-23)21(3)4)20-15(14)22-7-9-26-10-8-22/h11,13H,5-10,12H2,1-4H3,(H,24,25)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTNCEYZQIJEGD-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1N2CCOCC2)N3CCC(C3)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CN=C(N=C1N2CCOCC2)N3CC[C@@H](C3)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5643834.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)




![4-{1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5643870.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5643877.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-(4-methoxyphenyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5643880.png)